molecular formula C11H22N2 B1335884 2-octahydroisoquinolin-2(1H)-ylethanamine CAS No. 10533-14-9

2-octahydroisoquinolin-2(1H)-ylethanamine

Cat. No. B1335884
CAS RN: 10533-14-9
M. Wt: 182.31 g/mol
InChI Key: UNOSOYOFHHRTED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine involves the reaction of a stoichiometric amount of 4-methoxy-2-benzofuran-1,3-dione with an appropriate amine in glacial acetic acid. The reaction is refluxed for 48 hours with stirring. After cooling to room temperature, the reaction mixture is extracted with diethyl ether and concentrated under vacuum .


Molecular Structure Analysis

The molecular formula of 2-octahydroisoquinolin-2(1H)-ylethanamine is C₁₁H₂₂N₂ . It has a linear structure, and its molecular weight is approximately 182.31 g/mol .

Scientific Research Applications

  • Alzheimer's Disease Inhibition : M30 has shown promise in inhibiting molecular aggregation, synaptotoxicity, intracellular calcium signaling, cellular toxicity, and memory losses induced by Amyloid beta (Aβ) oligomers in Alzheimer's Disease (AD). It is considered a novel candidate for anti-AD drug discovery (Boopathi, Poma, & Garduño-Juárez, 2021).

  • Neuroprotective Properties : In-depth studies involving in silico, in vitro, and in vivo assays have demonstrated that M30 interacts with the Aβ peptide. It has been effective in blocking Aβ aggregation, association to the plasma membrane, synaptotoxicity, intracellular calcium, and cellular toxicity. These properties suggest its potential as a treatment against AD, especially since it seems to block multiple steps in the amyloid cascade (Peters et al., 2020).

  • Parkinson's Disease Research : M30 has been studied in the context of Parkinson’s Disease (PD), where it was found to interfere with α-Synuclein (αSyn) aggregation, a key player in PD pathogenesis. This interference led to a decrease in the formation of higher-molecular-weight species and antagonized the effect of αSyn on synaptic physiology, suggesting potential therapeutic applications for synucleinopathies (Ramirez et al., 2021).

  • Enzymatic Activity in Drug Synthesis : M30 and related compounds have been explored for their role in enzymatic processes relevant to drug synthesis. For instance, cyclohexylamine oxidase variants have been shown to enhance enzyme activity toward secondary amines like M30, demonstrating its utility in drug synthesis processes requiring chiral secondary amines (Li et al., 2016).

properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOSOYOFHHRTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-octahydroisoquinolin-2(1H)-ylethanamine

CAS RN

10533-14-9
Record name 2-(decahydroisoquinolin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AE Ramirez, EJ Fernández-Pérez, N Olivos… - International Journal of …, 2021 - mdpi.com
α-Synuclein (αSyn) species can be detected in synaptic boutons, where they play a crucial role in the pathogenesis of Parkinson’s Disease (PD). However, the effects of intracellular …
Number of citations: 8 www.mdpi.com
C Peters, D Bascuñán, CF Burgos, C Bobadilla… - Neurobiology of …, 2020 - Elsevier
Introduction Alzheimer's disease (AD) is the most prevalent neurodegenerative disorder in elderly people. Existent therapies are directed at alleviating some symptoms, but are not …
Number of citations: 11 www.sciencedirect.com
S Boopathi, AB Poma, R Garduño-Juárez - International Journal of …, 2021 - mdpi.com
Amyloid beta (Aβ) oligomers are the most neurotoxic aggregates causing neuronal death and cognitive damage. A detailed elucidation of the aggregation pathways from oligomers to …
Number of citations: 15 www.mdpi.com
J Oláh, T Szénási, A Lehotzky, V Norris… - International Journal of …, 2022 - mdpi.com
Protein–protein interactions (PPIs) outnumber proteins and are crucial to many fundamental processes; in consequence, PPIs are associated with several pathological conditions …
Number of citations: 13 www.mdpi.com
R Arora, KM Van Theemsche, S Van Remoortel… - International journal of …, 2021 - mdpi.com
G protein-coupled receptors (GPCRs) have emerged as key players in regulating (patho)physiological processes, including inflammation. Members of the Mas-related G protein …
Number of citations: 9 www.mdpi.com
DJ Busch, PA Oliphint, RB Walsh… - Molecular biology of …, 2014 - Am Soc Cell Biol
Parkinson's disease is associated with multiplication of the α-synuclein gene and abnormal accumulation of the protein. In animal models, α-synuclein overexpression broadly impairs …
Number of citations: 87 www.molbiolcell.org
FJ Padilla-Godínez, R Ramos-Acevedo… - International Journal of …, 2021 - mdpi.com
Dysfunction of cellular homeostasis can lead to misfolding of proteins thus acquiring conformations prone to polymerization into pathological aggregates. This process is associated with …
Number of citations: 8 www.mdpi.com
E Woźniak, A Owczarczyk-Saczonek… - International journal of …, 2021 - mdpi.com
Psoriasis vulgaris is a common inflammatory skin disease with still unknown pathogenesis. In recent years, genetic and environmental factors have been mentioned as the main causes. …
Number of citations: 11 www.mdpi.com

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